3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZGNBXXICBYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes. The fluorobenzoyl group is then introduced via acylation reactions using fluorobenzoyl chloride. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate diols and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that it induces apoptosis in breast cancer cells via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Another significant application of this compound is in the field of antimicrobial research. It has exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound disrupts bacterial cell wall synthesis and inhibits protein translation, leading to bacterial cell death . This property positions it as a promising lead for developing new antibiotics in an era of increasing antibiotic resistance.
Neurological Research
The compound's structural features suggest potential applications in neurological disorders. Preliminary research indicates that it may influence neurotransmitter systems, particularly those involved in mood regulation. Animal studies have shown that administration of this compound can lead to improvements in depressive-like behaviors, implicating its role as a novel antidepressant . Further exploration into its pharmacodynamics could reveal mechanisms that enhance cognitive function or alleviate symptoms of neurodegenerative diseases.
Case Study 1: Anticancer Mechanism Investigation
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting the hypothesis that the compound activates apoptotic pathways .
Case Study 2: Antimicrobial Efficacy Assessment
A clinical microbiology lab conducted tests on several bacterial strains to evaluate the antimicrobial efficacy of the compound. Results showed that it inhibited growth at low micromolar concentrations, outperforming several existing antibiotics. The study concluded that further development could lead to a new class of antimicrobial agents effective against resistant strains .
Mechanism of Action
The mechanism of action of 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine ring and oxazolidine-2,4-dione moiety contribute to its overall stability and reactivity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core heterocycles and substituent effects:
*Molecular weights estimated based on analogous structures.
- In contrast, the 1,2,4-oxadiazole () and triazole () cores offer distinct electronic profiles, with oxadiazoles being more rigid and triazoles enabling hydrogen bonding . The pyrrolidine ring in the target compound and 1a/3a introduces stereochemical complexity. Substituents on this ring (e.g., 3-fluorobenzoyl vs. phenylethyl in 1a) influence spatial orientation and target binding .
Substituent Effects :
- Fluorine in the target compound’s benzoyl group enhances lipophilicity and metabolic stability compared to methoxy groups in . Fluorine’s electron-withdrawing nature may also polarize adjacent bonds, affecting reactivity .
- Bulky substituents like tert-butyl carbamate in 3a () may reduce solubility but improve proteolytic stability compared to the target compound’s benzoyl group .
Functional and Pharmacological Comparisons
Antiviral Activity :
Compound 1a () demonstrated antiviral properties, likely due to its oxadiazole core and pyridyl substituent. The target compound’s oxazolidinedione core, however, may favor interactions with hydrolytic enzymes (e.g., proteases) over viral targets .Synthetic Accessibility :
The target compound’s synthesis likely parallels routes in , where fluorinated benzoyl groups are introduced via nucleophilic acyl substitution or cross-coupling. However, the oxazolidinedione core may require specialized cyclization conditions compared to triazole-forming click chemistry in 3a .Spectroscopic Characterization : NMR data for the methoxy-substituted oxazolidinedione () suggests distinct carbonyl resonances (δ ~170–175 ppm for C=O), which would shift in the target compound due to fluorine’s electronegativity .
Biological Activity
3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a pyrrolidine ring, a fluorobenzoyl group, and an oxazolidine-2,4-dione moiety, which may contribute to its interaction with various biological targets.
Chemical Structure
The IUPAC name of the compound is 3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Its molecular formula is , and it has a molecular weight of 288.26 g/mol. The presence of the fluorine atom in the benzoyl group is particularly significant as it can influence the compound's lipophilicity and receptor binding affinity.
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. The fluorobenzoyl group enhances binding affinity, while the oxazolidine moiety may modulate enzyme activity or receptor signaling pathways. This mechanism is crucial for understanding its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a series of teraryl oxazolidinone compounds were synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the oxazolidinone structure in these compounds suggests that this compound may also possess similar antibacterial properties.
Cytotoxicity and Safety Profiles
In vitro studies are essential for evaluating the cytotoxicity of new compounds. For example, studies on related oxazolidinone compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. These studies often utilize assays such as MTT to assess cell viability and proliferation . The safety profile of this compound remains to be fully elucidated; however, preliminary data suggest it may have a favorable safety margin compared to existing antibiotics like linezolid.
Case Studies
Applications in Medicine
The potential applications of this compound extend beyond antimicrobial activity. Its structural features suggest possible roles in treating neurological disorders and other conditions where modulation of enzyme activity is beneficial. Ongoing research is necessary to explore these avenues further.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(1-(3-fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione and its analogs?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine and oxazolidinedione precursors. Key steps include:
- Pyrrolidine Functionalization : Use of tert-butyl-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate as a precursor, followed by nucleophilic substitution with 3-fluorobenzoyl chloride .
- Oxazolidinedione Formation : Cyclization of substituted urea derivatives under acidic conditions, as demonstrated in analogous oxazolidinedione syntheses (e.g., (Z)-5-benzylidene derivatives with yields up to 96%) .
- Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction efficiency in related heterocyclic systems, reducing side products .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key spectral features include:
- Pyrrolidine Ring : Protons at δ 1.8–3.2 ppm (pyrrolidinyl CH₂) and carbonyl carbons at ~170 ppm .
- Oxazolidinedione Core : Distinctive signals for the dione moiety (e.g., δ 160–165 ppm for C=O groups) and benzoyl aromatic protons (δ 7.2–7.8 ppm) .
- 3-Fluorobenzoyl Group : ¹⁹F NMR can detect the fluorine substituent at ~-110 ppm, corroborating regiochemistry .
Q. What toxicity data are available for oxazolidinedione derivatives, and how should they inform handling protocols?
- Methodological Answer : Toxicity assessments for structurally related compounds (e.g., 5-methyl-5-(4-phenoxyphenyl) derivatives) indicate:
- Cytotoxicity : IC₅₀ values of 5 mg/L in human lymphocytes, suggesting strict PPE requirements .
- Hepatotoxicity : Observed at 0.05 mg/L in rat models, necessitating in vitro liver microsome assays during preclinical studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : DMF or acetonitrile enhances solubility of intermediates, while methanol aids in crystallization .
- Temperature Control : Reactions at 60°C improve kinetics without promoting decomposition .
- Catalysis : Fe₂O₃@SiO₂/In₂O³ increases regioselectivity in analogous triazole-pyrrolidine systems, reducing byproduct formation .
Q. How should researchers address contradictions in reported synthesis yields for oxazolidinedione derivatives?
- Methodological Answer : Discrepancies (e.g., 36% vs. 93% yields in benzylidene derivatives ) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) slow cyclization, requiring longer reaction times.
- Purification Methods : Column chromatography vs. recrystallization can alter isolated yields; HPLC monitoring is recommended for intermediate purity checks .
Q. What strategies are available for studying polymorphic forms of this compound?
- Methodological Answer : Polymorph screening involves:
- Crystallization Solvents : Use of polar (water) vs. non-polar (toluene) solvents to induce different crystal lattices .
- Thermal Analysis : DSC and TGA identify phase transitions, while PXRD distinguishes polymorphic patterns .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Key modifications include:
- Pyrrolidine Substitution : Introducing electron-deficient aryl groups (e.g., 3,5-dimethylisoxazole) improves metabolic stability .
- Oxazolidinedione Optimization : Methyl or phenoxy substituents at C5 influence kinase inhibition potency, as seen in TRKA inhibitors .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with kinase domains (e.g., TRKA) using published crystal structures .
- QSAR Modeling : Hammett constants (σ) for the 3-fluorobenzoyl group correlate with logP and bioavailability in related compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
